![molecular formula C8H12N4 B1482713 1-(Azidomethyl)cyclohexane-1-carbonitrile CAS No. 1909336-10-2](/img/structure/B1482713.png)
1-(Azidomethyl)cyclohexane-1-carbonitrile
Overview
Description
1-(Azidomethyl)cyclohexane-1-carbonitrile (1-AMC) is an organic compound belonging to the class of azides. It is a colorless solid that is soluble in both organic and aqueous solvents. 1-AMC is a versatile compound that has found numerous applications in organic synthesis and in the field of medicinal chemistry. In particular, its azide moiety has been used in the synthesis of various biologically active compounds, such as peptides and proteins. In addition, 1-AMC has been used as a reagent for the synthesis of nitriles and other organic compounds.
Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure and Conformation
Research has shown that compounds related to "1-(Azidomethyl)cyclohexane-1-carbonitrile" exhibit interesting structural properties. For instance, a study detailed the crystal structure of a related compound, revealing that the carbonitrile molecule comprises fused six-membered rings with the cyclohexane ring adopting a chair conformation, indicating potential for further structural analysis and applications in crystallography and material science (Xuan Liu et al., 2011).
Chemical Synthesis and Reactions
Novel Synthesis Methods
A copper-catalyzed decarboxylative cross-coupling process using ACCN (a related cyano source) demonstrates the utility of similar compounds in synthesizing β,γ-unsaturated nitriles, highlighting innovative approaches to nitrile synthesis with broad substrate applicability and moderate yields, thus contributing to advancements in organic synthesis (B. Gao et al., 2016).
Material Science Applications
Nitrogen-doped Carbon Nanotubes
Research utilizing azobis(cyclohexanecarbonitrile) for the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates showcases the potential of related compounds in developing mesoporous, hierarchical nanostructures. These materials exhibit significant application potential in energy storage, particularly as anodes in lithium-ion batteries, due to their high capacity and stability during cycling (V. Sridhar et al., 2015).
Advanced Organic Chemistry
Tandem Alder-ene and Diels-Alder Reactions
A study exploring the reactions of 1-methylcycloprop-2-ene-1-carbonitrile with cyclohexa-1,4-diene and alloocimene resulted in the formation of addition products through consecutive Alder-ene and Diels-Alder reactions. This underscores the utility of related compounds in facilitating complex organic transformations, contributing to the synthesis of novel organic compounds with potential applications across pharmaceuticals and materials science (O. Lodochnikova et al., 2010).
properties
IUPAC Name |
1-(azidomethyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-6-8(7-11-12-10)4-2-1-3-5-8/h1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUPFNUUADBECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)cyclohexane-1-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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